2-Cyano-5-(4-ethylthiophenyl)phenol
Description
2-Cyano-5-(4-ethylthiophenyl)phenol is a synthetic phenolic compound characterized by a central phenol core substituted with a cyano (-CN) group at position 2 and a 4-ethylthiophenyl moiety at position 5. The ethylthiophenyl group consists of a phenyl ring connected via a sulfur atom to an ethyl chain. This structure confers unique electronic and steric properties, distinguishing it from simpler phenolic derivatives. While its specific applications are still under investigation, analogs of this compound have shown relevance in medicinal chemistry, particularly in cytotoxic and antioxidant studies .
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-18-14-7-5-11(6-8-14)12-3-4-13(10-16)15(17)9-12/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBHGCFEPEPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(4-ethylthiophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(4-ethylthiophenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may yield primary amines.
Scientific Research Applications
2-Cyano-5-(4-ethylthiophenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-ethylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and phenol moiety can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing the compound’s biological and chemical activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The bioactivity and physicochemical properties of phenolic derivatives are heavily influenced by substituents. Below is a comparative analysis of 2-Cyano-5-(4-ethylthiophenyl)phenol and its structural analogs:
Table 1: Key Properties of this compound and Analogs
Key Observations:
Lipophilicity : The ethylthiophenyl group in the target compound increases lipophilicity compared to fluorinated or hydroxylated analogs, which may enhance cell membrane permeability but reduce aqueous solubility.
In contrast, the ethylthio group (-S-C₂H₅) is electron-donating via resonance, creating a distinct electronic profile .
Bioactivity : Fluorophenyl analogs exhibit cytotoxic activity against breast cancer cells (e.g., IC₅₀ = 40.0 μmol/L for 4-fluorophenyl derivative), suggesting that the target compound’s bioactivity could be modulated by its sulfur-containing substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
